molecular formula C5H11NOS2 B3050491 1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide CAS No. 26366-77-8

1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide

Cat. No. B3050491
CAS RN: 26366-77-8
M. Wt: 165.3 g/mol
InChI Key: BLCKTMWGTJCBML-UHFFFAOYSA-N
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Description

  • Country of Origin : Ukraine (UA)

Scientific Research Applications

Oxidation Processes

1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide plays a significant role in oxidation processes. For instance, Glass and Liu (1994) demonstrated the oxidation of 1,2-dithiolan-3-ones with dimethyldioxirane, leading to the production of 1,2-dithiolan-3-one 1-oxides in high yield and with notable diastereoselectivities (Glass & Liu, 1994).

Chemical Synthesis and Reactions

The compound is involved in various chemical syntheses and reactions. For example, Taguchi et al. (1988) studied the reaction of 2,2-dimetyloxirane with carbon disulfide under high pressure, leading to the formation of 1,3-dithiolane-2-thiones (Taguchi et al., 1988). Similarly, Taguchi et al. (1987) explored the synthesis of 1,3-dithiolane-2-thione derivatives using similar methodologies (Taguchi et al., 1987).

Biological Chemistry Relevance

Kim, Dannaldson, and Gates (1996) researched the reaction of 3H-1,2-benzodithiol-3-one 1-oxide with primary amines or anilines, relevant to the biological chemistry of 1,2-dithiolan-3-one 1-oxides (Kim, Dannaldson, & Gates, 1996).

Singlet Oxygen Formation

Adam et al. (1995) discovered that the deoxygenation of heteroarene N-oxides by dimethyldioxirane leads to the formation of singlet oxygen, suggesting a polar mechanism (Adam et al., 1995).

Electrophilic Reagents

The compound has been used as an electrophilic reagent. Hiratani, Nakai, and Okawara (1973) studied its reactions with aromatic amines, finding it to serve as an electrophilic 1,3-dithiolanylating agent (Hiratani, Nakai, & Okawara, 1973).

Kinetically Stabilized Complexes

Galán, Gil-Ramírez, and Ballester (2013) described the kinetic stabilization of N,N-dimethyl-2-propyn-1-amine N-oxide when encapsulated in molecular containers, emphasizing the importance of the compound in understanding stabilization processes (Galán, Gil-Ramírez, & Ballester, 2013).

Physicochemical Properties

Caron et al. (1999) investigated the basicity and lipophilicity of N,N-dimethyl-phenylalkylamine oxides, providing insights into the physicochemical properties of related compounds (Caron et al., 1999).

Nanocomposite Studies

Jayabharathi et al. (2015) synthesized N,N-Dimethyl-4-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)naphthalen-1-amine and studied its binding with magnetic nanoparticles, revealing the potential of such compounds in nanotechnology (Jayabharathi et al., 2015).

Novel Compound Synthesis

Zhai Zhi-we (2014) synthesized a novel 1,3-Dithiolane compound, showcasing the versatility of such compounds in chemical synthesis (Zhai Zhi-we, 2014).

Polymerization Studies

Tazaki and Yamada (1996) researched the reaction of polymerization-resistant 1,2-dithiolanes with sulfoxonium ylides, offering new methods for 1,3-dithiane synthesis (Tazaki & Yamada, 1996).

Alkylation and Thiol Derivative Synthesis

Fuchs, Edgar, Elsegood, and Weaver (2013) conducted studies on the double alkylation of 2,2-disubstituted-1,3-dithiacycloalkane-S-oxides, facilitating the synthesis of tertiary thiol derivatives (Fuchs, Edgar, Elsegood, & Weaver, 2013).

Amine-Oxide Radical Studies

Ozinskas and Bobst (1980) converted amine-oxide radicals to N-hydroxy-amines, contributing to the understanding of radical chemistry (Ozinskas & Bobst, 1980).

Metal Complexes and Photooxidation

Weigand et al. (1994) examined the photooxidation of 4-phenyl-1,2-dithiolane, indicating the compound's relevance in metal complexes and oxidation studies (Weigand et al., 1994).

properties

IUPAC Name

N,N-dimethyl-1-oxodithiolan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS2/c1-6(2)5-3-8-9(7)4-5/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCKTMWGTJCBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CSS(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275052
Record name n,n-dimethyl-1,2-dithiolan-4-amine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide

CAS RN

26366-77-8
Record name n,n-dimethyl-1,2-dithiolan-4-amine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide
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Reactant of Route 3
1,2-Dithiolan-4-amine, N,N-dimethyl-, 1-oxide

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